Methyl 2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate
Overview
Description
Methyl 2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate is a synthetic organic compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a dihydropyridine ring
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s worth noting that the trifluoromethyl group in the compound can significantly impact its chemical reactivity, physico-chemical behavior, and biological activity .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The trifluoromethyl group in the compound can influence its pharmacokinetic properties, including its bioavailability .
Result of Action
Compounds with similar structures have been known to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-(trifluoromethyl)benzyl chloride and 2-oxo-1,2-dihydro-3-pyridinecarboxylate.
Reaction Conditions: The reaction between 4-(trifluoromethyl)benzyl chloride and 2-oxo-1,2-dihydro-3-pyridinecarboxylate is carried out in the presence of a base, such as triethylamine, under reflux conditions in an appropriate solvent like methanol or ethanol.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine moieties using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Material Science: It is utilized in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.
Biological Studies: The compound is studied for its biological activity and potential as a lead compound in drug discovery.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxo-1-[4-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxylate
- Ethyl 2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate
- Methyl 2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-4-pyridinecarboxylate
Uniqueness
Methyl 2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-22-14(21)12-3-2-8-19(13(12)20)9-10-4-6-11(7-5-10)15(16,17)18/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWLAOBKGUSTHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN(C1=O)CC2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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